Ophthalmic acid

Description

This compound has been reported in Psychotria punctata, Homo sapiens, and other organisms with data available.

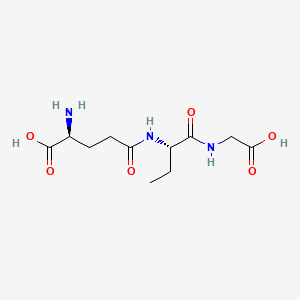

glutathione analog in which cysteine moiety is replaced by L-aminobutyrate

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMUOFQHZLPHQP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895053 | |

| Record name | Ophthalmic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ophthalmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

495-27-2 | |

| Record name | Ophthalmic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophthalmic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ophthalmic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPHTHALMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A60475Q1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ophthalmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ophthalmic Acid: A Comprehensive Technical Guide on its Discovery, History, and Evolving Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of glutathione, was first discovered in the mid-20th century. Initially considered a mere byproduct of glutathione synthesis, its biological relevance has been a subject of evolving research. This technical guide provides an in-depth exploration of the discovery and history of this compound, its biosynthetic pathway, and the analytical methodologies for its detection and quantification. Furthermore, it delves into its multifaceted and sometimes controversial roles as a biomarker of oxidative stress, a regulator of glutathione metabolism, and a newly identified neurotransmitter. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Historical Perspective

This compound was first isolated and identified in 1956 from the lens of a calf, which is reflected in its name.[1] For decades following its discovery, it was largely regarded as an accidental product of the glutathione biosynthetic pathway, arising when L-2-aminobutyrate is used as a substrate instead of L-cysteine.[2] This perception of it being a metabolic curiosity with little physiological significance has been challenged in recent years with new evidence suggesting more specific biological roles.[3]

A significant shift in the perception of this compound occurred in 2006, when a study on acetaminophen-induced hepatotoxicity in mice proposed it as a sensitive biomarker for hepatic glutathione depletion and, by extension, oxidative stress.[4] This led to a surge in interest in this compound as a potential clinical marker. However, this role has been a subject of debate, with subsequent studies showing inconsistent correlations between this compound levels and glutathione depletion across different tissues and conditions.[2]

More recently, research has uncovered a potential role for this compound in regulating glutathione metabolism, acting as a signaling molecule that can influence glutathione transport and the activity of glutathione-dependent enzymes.[5] In a groundbreaking discovery in 2024, this compound was identified as an alternative neurotransmitter in the brain, capable of regulating motor function through the activation of the calcium-sensing receptor (CaSR).[6][7][8][9] This has opened up new avenues for research into its neurological functions and its potential as a therapeutic target for movement disorders like Parkinson's disease.

Biosynthesis of this compound

This compound is synthesized through the same enzymatic pathway as glutathione (GSH), utilizing the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[2] The key difference lies in the substrate specificity of GCL.

The biosynthesis can be summarized in two steps:

-

Formation of γ-glutamyl-α-aminobutyrate: Glutamate-cysteine ligase (GCL) catalyzes the formation of a γ-peptide bond between the γ-carboxyl group of glutamate and the amino group of L-α-aminobutyrate. This reaction is analogous to the formation of γ-glutamylcysteine in glutathione synthesis.

-

Addition of Glycine: Glutathione synthetase (GSS) then catalyzes the formation of a peptide bond between the carboxyl group of the L-α-aminobutyrate residue in γ-glutamyl-α-aminobutyrate and the amino group of glycine, to form this compound.

The relative intracellular concentrations of L-cysteine and L-α-aminobutyrate are a major factor in determining the rate of this compound synthesis.[2]

Quantitative Data

The concentration of this compound varies significantly across different tissues and physiological states. The following table summarizes some reported concentrations in human and rodent models.

| Species | Tissue/Fluid | Concentration | Reference(s) |

| Human | Arterial Plasma | 0.06 ± 0.03 µmol/L | [10] |

| Human | Arterial Whole Blood | 16.1 (11.8-16.4) µmol/L | [10] |

| Human | Liver Biopsy | 80.0 (191.8-349.2) µmol/kg | [10] |

| Rat | Plasma | LLOQ: 25 ng/mL | [11] |

| Mouse | Liver | Increases with acetaminophen administration | [4] |

| Mouse | Kidney | Synthesis demonstrated in vivo | [12] |

LLOQ: Lower Limit of Quantification

Experimental Protocols

The accurate quantification of this compound is crucial for studying its biological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC-MS/MS Method for this compound Quantification in Plasma

This protocol provides a general framework for the analysis of this compound in plasma samples.

4.1.1. Sample Preparation

-

Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

4.1.2. HPLC-MS/MS Analysis

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for retaining the polar this compound.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute this compound.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled this compound).

GC-MS Method for this compound Quantification

GC-MS analysis of this compound requires derivatization to increase its volatility.

4.2.1. Derivatization Protocol

A two-step derivatization process is commonly used:[13][14][15]

-

Esterification: The carboxylic acid groups are converted to methyl esters by reacting the dried sample extract with 2 M HCl in methanol at 80°C for 30 minutes.

-

Acylation: The amino groups are then acylated using an agent like pentafluoropropionic anhydride (PFPA) in ethyl acetate at 65°C for 30 minutes.

4.2.2. GC-MS Analysis

-

GC System: A standard gas chromatograph.

-

Column: A capillary column suitable for the analysis of derivatized amino acids.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Mass Spectrometer: A mass spectrometer capable of electron impact (EI) or chemical ionization (CI).

-

Data Acquisition: Selected ion monitoring (SIM) is used to monitor specific fragment ions of the derivatized this compound and internal standard.

Biological Roles and Signaling Pathways

Biomarker of Oxidative Stress: A Controversial Role

The proposal of this compound as a biomarker for hepatic glutathione depletion stemmed from the observation that its levels increase when the availability of cysteine for glutathione synthesis is limited.[4] Under conditions of oxidative stress, the demand for glutathione increases, leading to cysteine depletion and a subsequent rise in the utilization of L-α-aminobutyrate by GCL, resulting in increased this compound synthesis.

However, the utility of this compound as a universal biomarker for oxidative stress is debated. Studies have shown that this compound levels do not always correlate with glutathione depletion in all tissues or in response to all types of oxidative stress.[2] Its concentration can be influenced by various factors, including the availability of its precursors and the metabolic state of the cell.

Regulator of Glutathione Metabolism

Emerging evidence suggests that this compound is not merely a passive byproduct but may actively regulate glutathione metabolism.[3][5] It has been shown to:

-

Inhibit Glyoxalase I: this compound can act as a competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[16][17]

-

Modulate Glutathione Transport: It may influence the cellular influx and efflux of glutathione, thereby affecting intracellular glutathione homeostasis.[5]

-

Influence Glutathione-Dependent Enzymes: this compound can modulate the activity of certain enzymes that utilize glutathione as a substrate.[5]

A Novel Neurotransmitter

The most recent and perhaps most significant discovery is the role of this compound as a neurotransmitter in the brain.[6][7][8][9] Research has demonstrated that:

-

Activation of Calcium-Sensing Receptor (CaSR): this compound binds to and activates the calcium-sensing receptor (CaSR), a G-protein coupled receptor.[8]

-

Modulation of Motor Function: Activation of CaSR by this compound has been shown to reverse motor deficits in mouse models of Parkinson's disease, suggesting a role in motor control.[6][7][9]

The downstream signaling cascade following CaSR activation by this compound is an active area of investigation but is believed to involve G-protein-mediated pathways that ultimately influence neuronal excitability and function.

Conclusion and Future Directions

This compound has transitioned from being viewed as a simple metabolic byproduct to a molecule with complex and significant biological roles. Its history highlights the dynamic nature of scientific understanding and the importance of re-evaluating long-held assumptions. The controversies surrounding its role as a biomarker of oxidative stress underscore the need for context-specific interpretation of metabolic data.

The recent discoveries of its functions in regulating glutathione metabolism and as a neurotransmitter have opened exciting new avenues of research. Future studies will likely focus on elucidating the detailed molecular mechanisms of its action, particularly in the central nervous system. A deeper understanding of this compound's synthesis, transport, and signaling pathways could lead to the development of novel therapeutic strategies for a range of conditions, from metabolic disorders to neurodegenerative diseases. The journey of this compound from a humble discovery in the lens of a calf to a potential key player in brain function serves as a compelling example of the ongoing exploration of the intricate landscape of cellular biochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound is a glutathione regulating tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential metabolomics reveals this compound as an oxidative stress biomarker indicating hepatic glutathione consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UC Irvine scientists reveal this compound's role in motor function control in Parkinson's disease | UCI Health | Orange County, CA [ucihealth.org]

- 7. This compound: An alternative neurotransmitter [techexplorist.com]

- 8. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]

- 10. Ophthalmate detection in human plasma with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of this compound in liver and kidney in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of the tripeptides glutathione and this compound by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The mechanism of the glyoxalase I reaction, and the effect of this compound as an inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The mechanism of the glyoxalase I reaction, and the effect of this compound as an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Ophthalmic Acid vs. Glutathione: A Technical Guide to Structure, Function, and Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in maintaining cellular redox homeostasis and detoxification. Ophthalmic acid (OPH), a close structural analog of GSH, lacks the critical thiol group, rendering it redox-inactive. Historically considered a mere byproduct of GSH synthesis, recent evidence points towards a more complex role for OPH, including the regulation of GSH metabolism. This technical guide provides an in-depth comparison of the structure, biosynthesis, and function of this compound and glutathione. It details the competitive enzymatic kinetics that govern their synthesis, summarizes key quantitative data, and presents a standard protocol for their simultaneous analysis. The evolving understanding of the this compound to glutathione ratio as a nuanced biomarker of cellular stress is also critically discussed, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Molecular Structure: The Critical Thiol Difference

Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine) and this compound (γ-L-Glutamyl-L-α-aminobutyryl-glycine) are both tripeptides.[1] Their primary structural difference lies in the central amino acid residue. Glutathione incorporates a cysteine residue, which possesses a nucleophilic thiol (-SH) group. This thiol group is the cornerstone of GSH's antioxidant and detoxification functions. In contrast, this compound contains L-2-aminobutyrate (also known as L-α-aminobutyrate) in place of cysteine.[1] This substitution results in the absence of the thiol group, fundamentally altering the molecule's biochemical capabilities.

Figure 1: Structural comparison of Glutathione and this compound.

Biosynthesis: A Shared Pathway Governed by Substrate Availability

Both glutathione and this compound are synthesized via the same two-step, ATP-dependent enzymatic pathway located in the cytosol.[2][3]

-

Step 1: γ-Glutamylcysteine Ligase (GCL): GCL, the rate-limiting enzyme, catalyzes the formation of a γ-peptide bond between glutamate and an acceptor amino acid.[4][5] The preferred substrate is cysteine, leading to the formation of γ-glutamylcysteine. However, GCL exhibits substrate promiscuity and can utilize other amino acids, such as L-2-aminobutyrate, to form γ-glutamyl-α-aminobutyrate.[6][7]

-

Step 2: Glutathione Synthetase (GS): GS catalyzes the addition of glycine to the C-terminus of the dipeptide formed in the first step, producing either glutathione or this compound.[8]

The primary regulator determining the ratio of GSH to OPH synthesis is the relative intracellular concentration of the acceptor amino acids, cysteine and L-2-aminobutyrate.[2] Under normal physiological conditions, cysteine is readily available and is the preferred substrate for GCL, leading to high levels of GSH synthesis. However, under conditions of cysteine depletion, such as severe oxidative stress or toxicological insult (e.g., acetaminophen overdose), the enzymatic machinery shunts available L-2-aminobutyrate into the pathway, resulting in a significant increase in this compound production.[6]

Figure 2: Parallel biosynthesis pathways of GSH and this compound.

Functional Comparison: Redox Activity vs. Regulatory Role

Glutathione: The Master Antioxidant

The function of GSH is intrinsically linked to the reversible oxidation of its thiol group.

-

Antioxidant Defense: GSH directly quenches reactive oxygen species (ROS) and is a critical cofactor for enzymes like glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides. In these reactions, two molecules of GSH are oxidized to form one molecule of glutathione disulfide (GSSG).

-

Redox Cycling: The cellular pool of GSH is maintained by glutathione reductase (GR), which uses NADPH to reduce GSSG back to two molecules of GSH, thus maintaining a high GSH/GSSG ratio essential for a healthy cellular redox environment.

-

Detoxification: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to a wide range of xenobiotics and electrophiles, marking them for excretion.

This compound: A Redox-Inactive Analog

Lacking the thiol group, this compound cannot participate in the redox cycling or detoxification reactions that define GSH's primary roles.[9] It cannot be oxidized to a disulfide form and is not a substrate for enzymes like GPx or GSTs.

While initially dismissed as an inert byproduct, emerging evidence suggests OPH may have its own functions, primarily related to the regulation of GSH itself.[10][11] It has been proposed that OPH can modulate the transport (influx and efflux) of GSH across cellular and organelle membranes and may act as a competitive inhibitor for some GSH-dependent reactions that do not involve the thiol group.[10]

The most widely accepted function of OPH is as a biomarker. An elevated OPH/GSH ratio is considered a sensitive indicator of hepatic GSH depletion and cysteine-deficient conditions, often preceding overt signs of cellular damage.[6] However, this interpretation is debated, as some studies show that OPH levels can change independently of GSH, suggesting a more complex biological role that is not solely tied to oxidative stress.[1]

Figure 3: Glutathione redox cycle and the exclusion of this compound.

Quantitative and Comparative Analysis

Directly comparative kinetic data for both pathways from a single source is scarce. However, data from multiple studies allow for a clear comparison of substrate affinities and regulatory mechanisms.

Table 1: Comparative Substrate Affinity for γ-Glutamylcysteine Ligase (GCL)

| Substrate | Enzyme Source | Apparent Kₙ (mM) | Implication |

| L-Cysteine | Mouse Liver | 0.06 [6] | Very high affinity; preferred substrate for GSH synthesis. |

| L-Cysteine | Rat Kidney | 0.1 - 0.3 [4][9] | High affinity, corroborating its role as the primary substrate. |

| Other Amino Acids | Mouse Liver | 21 - 1800[6] | Significantly lower affinity; utilized only when Cysteine is limiting. |

| L-Glutamate | Rat Kidney | 1.8[4] | Moderate affinity for the common γ-glutamyl donor. |

The data clearly indicates that GCL has a dramatically higher affinity for cysteine over other amino acids, including L-2-aminobutyrate. This kinetic preference ensures that GSH synthesis is prioritized under normal conditions.

Table 2: Summary of Key Comparative Properties

| Property | Glutathione (GSH) | This compound (OPH) |

| Structure | γ-Glu-Cys -Gly | γ-Glu-α-Aminobutyrate -Gly |

| Thiol (-SH) Group | Present | Absent |

| Redox Activity | Active (cycles between GSH and GSSG) | Inactive |

| Antioxidant Role | Major endogenous antioxidant | None |

| Enzymatic Cofactor | Yes (e.g., for GPx, GSTs) | No |

| Biosynthesis Regulation | Feedback inhibited by GSH (Kᵢ ≈ 2.3 mM)[4][12] | Synthesis is not feedback inhibited by its product[12] |

| Primary Function | Redox balance, detoxification, signaling | Biomarker of Cysteine depletion; potential GSH regulator[6][10][11] |

Experimental Protocols

The simultaneous quantification of this compound and glutathione in biological matrices is most accurately achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Quantification in Plasma

Objective: To accurately quantify GSH, GSSG, and OPH in plasma samples.

Methodology:

-

Sample Preparation:

-

Collect blood in EDTA-containing tubes and immediately centrifuge at 4°C to obtain plasma.

-

To prevent auto-oxidation of GSH, immediately add an alkylating agent like N-Ethylmaleimide (NEM) to a 100 µL plasma aliquot to a final concentration of 10 mM. This derivatizes the free thiol group of GSH.

-

Add 400 µL of ice-cold methanol containing internal standards (e.g., ¹³C₂,¹⁵N-GSH, ¹³C₄,¹⁵N₂-GSSG, d₅-OPH) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of mobile phase A.

-

-

Instrumentation:

-

HPLC System: A UPLC/HPLC system capable of binary gradient elution.

-

Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 0-2% B (2 min), 2-95% B (5 min), 95% B (2 min), 95-2% B (0.5 min), 2% B (2.5 min)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Parameters:

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Example MRM Transitions (Analyte → Product Ion):

-

NEM-GSH: m/z 433.1 → 304.1

-

GSSG: m/z 613.2 → 355.1

-

OPH: m/z 306.1 → 177.1

-

-

Internal standards should have corresponding mass shifts.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using the peak area ratio of the analyte to its corresponding internal standard.

-

Quantify the analytes in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Figure 4: General experimental workflow for LC-MS/MS analysis.

Implications in Research and Drug Development

The interplay between this compound and glutathione has significant implications for toxicology, clinical diagnostics, and pharmacology.

-

Toxicology and Drug Safety: The OPH/GSH ratio is a valuable research tool for assessing drug-induced oxidative stress, particularly drug-induced liver injury (DILI). Monitoring this ratio in preclinical models can provide early indications of cysteine depletion and compromised antioxidant capacity, helping to de-risk drug candidates.

-

Biomarker Development: While promising, the use of OPH as a standalone clinical biomarker for oxidative stress requires careful consideration.[1] Its levels can be influenced by factors other than GSH depletion, such as diet and circadian rhythms.[1] Future research should focus on validating its utility in specific disease contexts and potentially in combination with other metabolic markers.

-

Therapeutic Modulation: Understanding the competitive synthesis of OPH and GSH opens potential therapeutic avenues. For conditions characterized by GSH deficiency, strategies could be explored to either supplement cysteine precursors or modulate the activity of GCL to favor GSH synthesis.

Conclusion

This compound and glutathione, though structurally similar and born from the same enzymatic pathway, possess fundamentally distinct functional roles. Glutathione is an indispensable redox-active antioxidant, while this compound is a redox-inactive analog whose importance as a biomarker of cysteine depletion and a potential regulator of GSH metabolism is increasingly recognized. The synthesis of this compound is a direct metabolic consequence of the substrate promiscuity of GCL, becoming significant only when the cell's supply of cysteine is overwhelmed. For researchers in the life sciences, understanding the nuanced relationship between these two tripeptides is crucial for accurately interpreting metabolic data and developing safer, more effective therapeutic agents.

References

- 1. Kinetic measurement by LC/MS of gamma-glutamylcysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Different enzyme kinetics during the glutathione conjugation of the four stereoisomers of the fjord-region diolepoxides of benzo[c]phenanthrene by the mu-class rat liver glutathione S-transferase HTP II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Glutamylcysteine synthetase and γ-glutamyl transferase as differential enzymatic sources of γ-glutamylpeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of γ-glutamylcysteine synthetase: Insights into the mechanism of catalysis by a key enzyme for glutathione homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel kinetics of mammalian glutathione synthetase: characterization of gamma-glutamyl substrate cooperative binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Improved assay of the enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase and glutathione synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. On the active site thiol of gamma-glutamylcysteine synthetase: relationships to catalysis, inhibition, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Ophthalmic Acid in the Eye Lens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophthalmic acid (OPH), a tripeptide analog of glutathione (GSH), has long been an enigmatic molecule within the eye lens. Initially discovered in this very tissue, its physiological significance has been a subject of ongoing research. This technical guide provides an in-depth exploration of the current understanding of OPH's role in the lens, moving beyond the historical view of it as a mere byproduct of GSH synthesis. We delve into its biosynthesis, its intricate relationship with the critical antioxidant glutathione, and its potential implications in lens physiology and pathology, particularly in the context of oxidative stress and cataract formation. This guide synthesizes quantitative data, details key experimental protocols for its study, and visualizes the biochemical pathways and experimental workflows, offering a comprehensive resource for researchers in ophthalmology, biochemistry, and drug development.

Introduction

The crystalline lens of the eye is a unique, avascular tissue characterized by a high concentration of proteins, primarily crystallins, which are essential for its transparency and refractive properties. To maintain this transparency over a lifetime, the lens relies on a robust antioxidant defense system to counteract oxidative stress from various sources, including UV radiation.[1][2] The most abundant and crucial antioxidant in the lens is glutathione (GSH).[3][4] Depletion of GSH in the lens, particularly in its nucleus, is strongly associated with the development of age-related nuclear cataracts.[4][5][6]

This compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a close structural analog of GSH, differing only by the substitution of the cysteine residue with L-2-aminobutyrate.[7] This seemingly minor change—the absence of a sulfhydryl group—has profound functional consequences, rendering OPH incapable of participating in the redox cycling that is central to GSH's antioxidant activity.

First identified in the bovine lens, OPH was for many years considered an accidental byproduct of the GSH synthetic pathway, particularly under conditions of low cysteine availability.[7][8] However, recent research has begun to challenge this simplistic view, suggesting a more nuanced and potentially significant physiological role for OPH. Evidence now points towards OPH acting as a regulator of GSH metabolism, influencing its transport and modulating the activity of GSH-dependent enzymes.[9][10]

This guide aims to provide a detailed technical overview of the physiological role of this compound in the eye lens, with a focus on its biochemical context, methods for its investigation, and its potential as a target for therapeutic intervention in ocular diseases.

Biosynthesis and Metabolism of this compound

The synthesis of this compound is intrinsically linked to that of glutathione, as both tripeptides are produced by the same two-step enzymatic pathway:

-

Formation of the Dipeptide Intermediate: The first and rate-limiting step is the formation of a γ-glutamyl dipeptide. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) . While GCL's primary substrate is cysteine for GSH synthesis (forming γ-glutamylcysteine), it can also utilize L-2-aminobutyrate to produce γ-glutamyl-L-α-aminobutyrate. The availability of cysteine and L-2-aminobutyrate is a major determinant of the relative production of their respective dipeptides.[8][11]

-

Addition of Glycine: The second step involves the addition of glycine to the dipeptide intermediate, a reaction catalyzed by Glutathione Synthetase (GSS) . GSS ligates glycine to γ-glutamyl-L-α-aminobutyrate to form this compound.[6][12]

The regulation of OPH biosynthesis is therefore dependent on the substrate availability for GCL and the kinetic properties of both GCL and GSS.

Figure 1: Biosynthesis pathway of this compound and glutathione.

Quantitative Data on this compound in the Lens

While this compound was first discovered in the lens, quantitative data on its concentration in this tissue is sparse in the readily available literature. The most comprehensive study to date was conducted by Tsuboi et al. (1984), which developed a sensitive HPLC method to quantify OPH and northis compound in the lens, liver, and brain of various animals. The data from this seminal paper is summarized in the table below. For context, representative data on glutathione concentrations in the lens are also included.

| Species | This compound (nmol/g wet weight) | Northis compound (nmol/g wet weight) | Glutathione (μmol/g wet weight) | Reference |

| Bovine (Cattle) | 180 ± 30 | 30 ± 10 | ~5.0 (young) - 3.0 (aged) | [13][14] |

| Rat | 120 ± 20 | 10 ± 5 | ~2.5 (peak at 4 days) | [13][15] |

| Rabbit | 90 ± 20 | 20 ± 8 | - | [13] |

| Guinea Pig | 150 ± 25 | 15 ± 6 | - | [13] |

| Dog | 110 ± 15 | 10 ± 4 | - | [13] |

| Swine (Pig) | 130 ± 20 | 25 ± 7 | - | [13] |

| Human | - | - | ~5.0 (young) - 3.0 (aged) | [14] |

Data for this compound and Northis compound are adapted from Tsuboi et al., 1984. Glutathione data is from other cited sources and is provided for comparative purposes. The Tsuboi et al. paper did not report human lens concentrations.

Physiological Role and a New Perspective

The Oxidative Stress Biomarker Controversy

For a period, an increase in the OPH/GSH ratio was proposed as a sensitive biomarker for oxidative stress, particularly in the liver.[8] The rationale was that under oxidative stress, cysteine is consumed for GSH synthesis, leading to a relative increase in the availability of L-2-aminobutyrate for GCL, thus shunting the pathway towards OPH production. However, this hypothesis has been challenged by subsequent studies showing that OPH levels can fluctuate independently of GSH and oxidative stress.[8] For instance, OPH levels have been shown to follow a circadian rhythm while GSH levels do not.[8] Therefore, while a significant increase in the OPH/GSH ratio may in some specific contexts indicate a perturbation in redox homeostasis, it is not a universally reliable biomarker of oxidative stress.[8]

This compound as a Glutathione-Regulating Tripeptide

A more recent and compelling hypothesis posits that OPH is not merely a byproduct but an active regulator of GSH metabolism.[10][11] This proposed regulatory role is multifaceted:

-

Modulation of GSH-dependent Enzymes: OPH can act as a competitive inhibitor of some GSH-utilizing enzymes, while moderately stimulating others, particularly those that use oxidized glutathione (GSSG).[11]

-

Regulation of GSH Transport: OPH may influence the cellular influx and efflux of GSH, potentially acting as a competitive inhibitor or a trans-stimulator of GSH transporters.[11]

This regulatory function suggests that OPH may play a role in fine-tuning the availability and activity of the crucial antioxidant GSH within the lens.

Figure 2: this compound's proposed regulatory effects on glutathione.

Experimental Protocols

Investigating the role of this compound in the eye lens requires specialized techniques. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Lens Tissue by HPLC-MS/MS

This protocol is a representative method adapted from established procedures for quantifying small peptides in biological tissues.

5.1.1. Lens Tissue Extraction

-

Excise the lens from the eye and immediately freeze it in liquid nitrogen. Store at -80°C until use.

-

Weigh the frozen lens.

-

In a pre-chilled homogenizer, add the frozen lens and 5 volumes of ice-cold 10% trichloroacetic acid (TCA) containing an internal standard (e.g., a stable isotope-labeled this compound).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the acid-soluble metabolites including this compound.

5.1.2. HPLC-MS/MS Analysis

-

Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like this compound.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous content. For example, start at 95% A, hold for 1 minute, then ramp to 50% A over 5 minutes, hold for 2 minutes, and then return to 95% A to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) 290.1 -> Product ion (m/z) 130.1 (or other characteristic fragment).

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

5.1.3. Data Analysis

-

Integrate the peak areas for the this compound and internal standard MRM transitions.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Generate a standard curve by analyzing known concentrations of this compound with a fixed concentration of the internal standard.

-

Determine the concentration of this compound in the lens samples by interpolating their peak area ratios on the standard curve.

-

Normalize the concentration to the initial wet weight of the lens tissue.

Figure 3: Workflow for quantifying this compound in lens tissue.

Ex Vivo Lens Organ Culture for Metabolic Studies

This protocol allows for the study of lens metabolism in a controlled environment outside of the body.

-

Aseptic Lens Extraction: Under sterile conditions, enucleate the eye and dissect the lens, ensuring the lens capsule remains intact.

-

Culture Medium: Prepare a suitable culture medium, such as TC-199 or DMEM, supplemented with fetal bovine serum (e.g., 10%), penicillin/streptomycin, and the metabolic precursors or inhibitors to be studied (e.g., stable isotope-labeled amino acids, oxidative stressors like H₂O₂).

-

Incubation: Place individual lenses in separate wells of a culture plate containing the prepared medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Treatments: After an initial equilibration period, replace the medium with fresh medium containing the experimental compounds.

-

Sample Collection: At various time points, harvest the lenses and the culture medium separately. Lenses can be processed for metabolite analysis as described in section 5.1. The medium can be analyzed for secreted metabolites.

-

Assessment of Lens Viability: Lens transparency can be monitored throughout the experiment using dark-field microscopy. At the end of the experiment, lens viability can be further assessed by measuring ATP levels or other metabolic markers.

Conclusion and Future Directions

This compound, once relegated to the status of a metabolic curiosity, is emerging as a molecule of interest in the physiology of the eye lens. Its synthesis by the same enzymatic machinery as glutathione places it at a critical nexus of the lens's antioxidant defense system. The prevailing modern view, shifting from OPH as a simple biomarker of oxidative stress to a potential regulator of glutathione metabolism, opens up new avenues for research.

For researchers and drug development professionals, understanding the dynamics between OPH and GSH in the lens is paramount. Future investigations should focus on:

-

Elucidating the precise mechanisms by which OPH modulates GSH-dependent enzymes and transporters in the lens.

-

Investigating the changes in OPH concentration in the lens during the progression of cataract formation in various animal models and human donor lenses.

-

Exploring the therapeutic potential of modulating OPH levels or its downstream effects to enhance the lens's resilience to oxidative stress.

The methodologies outlined in this guide provide a framework for pursuing these research questions. A deeper understanding of the physiological role of this compound may ultimately lead to novel strategies for the prevention and treatment of cataracts and other oxidative stress-related ocular diseases.

References

- 1. The Lens in Animals - Eye Diseases and Disorders - MSD Veterinary Manual [msdvetmanual.com]

- 2. researchgate.net [researchgate.net]

- 3. Convenient method for studying enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Glutathathione synthetase of bovine lens: anomalies of the enzyme-catalyzed formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Optimizing Mouse Primary Lens Epithelial Cell Culture: A Comprehensive Guide to Trypsinization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing Mouse Primary Lens Epithelial Cell Culture: A Comprehensive Guide to Trypsinization [jove.com]

- 10. experts.unthsc.edu [experts.unthsc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing Mouse Primary Lens Epithelial Cell Culture: A Comprehensive Guide to Trypsinization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ophthalmic and northis compound in lens, liver, and brain of higher animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Minimizing Oxidative Stress in the Lens: Alternative Measures for Elevating Glutathione in the Lens to Protect against Cataract - PMC [pmc.ncbi.nlm.nih.gov]

Ophthalmic Acid: An Endogenous Tripeptide at the Crossroads of Metabolism and Neuromodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ophthalmic acid (OPH), a tripeptide analog of the ubiquitous antioxidant glutathione (GSH), has long been regarded as a mere byproduct of GSH synthesis. However, a growing body of evidence challenges this notion, revealing OPH as a multifaceted molecule with significant physiological roles. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its biosynthesis, its contentious role as a biomarker of oxidative stress, and its emerging functions as a regulator of glutathione metabolism and a novel neurotransmitter. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding biology and therapeutic potential of this endogenous tripeptide. We present quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate further investigation into this intriguing molecule.

Introduction: Unveiling the Significance of this compound

First isolated from the calf lens in 1956, this compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a structural analog of glutathione (L-γ-glutamyl-L-cysteinyl-glycine), with the cysteine residue replaced by L-2-aminobutyrate.[1][2] This seemingly minor substitution, the absence of a nucleophilic thiol group, renders OPH devoid of direct antioxidant properties.[3] For decades, this led to the widespread assumption that OPH was an inconsequential byproduct of the GSH synthesis pathway.

However, recent metabolomic studies and targeted research have illuminated the dynamic nature of OPH, suggesting its involvement in a variety of physiological and pathophysiological states.[4] Its ubiquitous presence across diverse species, from bacteria and plants to mammals, further hints at a conserved and significant biological function.[1] This guide delves into the core aspects of OPH biochemistry, its analytical determination, and its newly discovered roles, providing a foundation for future research and therapeutic exploration.

Biosynthesis and Metabolism

This compound and glutathione share the same enzymatic machinery for their synthesis, a critical point in understanding their interplay. The biosynthesis is a two-step, ATP-dependent process occurring in the cytoplasm.[5][6]

-

Formation of the Dipeptide Intermediate: The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL). This enzyme typically conjugates glutamate and cysteine to form γ-glutamylcysteine. However, GCL can also utilize L-2-aminobutyrate as a substrate in place of cysteine, leading to the formation of γ-glutamyl-L-α-aminobutyrate.[1][7]

-

Addition of Glycine: The second step is catalyzed by glutathione synthetase (GS), which adds a glycine residue to the dipeptide intermediate. When the intermediate is γ-glutamylcysteine, the product is glutathione. When the intermediate is γ-glutamyl-L-α-aminobutyrate, the product is this compound.[1][7]

The relative availability of cysteine and L-2-aminobutyrate is a major determinant of the ratio of GSH to OPH synthesis.[7]

Figure 1: Biosynthesis pathway of this compound and glutathione.

The Role of this compound as a Biomarker

The concept of OPH as a biomarker for oxidative stress has been a subject of considerable debate.

The Oxidative Stress Hypothesis

An initial landmark study in 2006 on acetaminophen-induced hepatotoxicity in mice proposed that a decrease in hepatic GSH levels leads to an accumulation of its precursor, γ-glutamylcysteine, which in turn drives the synthesis of OPH.[8][9] This led to the hypothesis that elevated plasma OPH could serve as a sensitive indicator of hepatic GSH depletion and, by extension, oxidative stress.[8]

Conflicting Evidence and a Shift in Perspective

Subsequent research has revealed a more complex picture. Studies in humans and other animal models have not consistently found an inverse correlation between GSH and OPH levels.[1][3] In some cases, both molecules increase or decrease in tandem, while in others, OPH levels change without a corresponding change in GSH.[1] Furthermore, OPH is present in significant concentrations in healthy tissues, which contradicts the idea that it is solely a marker of a pathological state.[1] These findings suggest that while OPH levels can be influenced by oxidative stress, it is not a universal or straightforward biomarker for this condition.

This compound as a Glutathione Regulating Tripeptide

A more recent and compelling hypothesis posits that OPH is not a passive byproduct but an active regulator of GSH metabolism.[7][10] This proposed regulatory role is multifaceted:

-

Modulation of GSH-Dependent Enzymes: OPH has been shown to differentially inhibit enzymes that utilize the sulfur atom of GSH in their reactions, with the notable exception of glutathione peroxidases.[7][11] Conversely, it can moderately stimulate enzymes that utilize oxidized glutathione (GSSG).[7][11]

-

Regulation of GSH Transport: OPH can act as both a competitive inhibitor and a trans-stimulator of GSH transport across cellular and organellar membranes.[7][11] This suggests a role in controlling the influx and efflux of GSH, thereby influencing intracellular GSH homeostasis.

Figure 2: Proposed regulatory functions of this compound on glutathione metabolism.

A Novel Role in Neuromodulation: this compound as a Neurotransmitter

Recent groundbreaking research has unveiled an unexpected and potentially transformative role for this compound in the central nervous system. A 2024 study demonstrated that OPH can act as a neurotransmitter-like molecule, regulating motor function through a previously unrecognized pathway.[12][13][14]

Activation of the Calcium-Sensing Receptor (CaSR)

The study found that in mouse models of Parkinson's disease, where dopamine levels are depleted, OPH levels in the brain surge.[1][15] This increase in OPH was associated with a significant and sustained improvement in motor function. The underlying mechanism was identified as the binding and activation of the calcium-sensing receptor (CaSR) by OPH.[1][15] CaSR is a G-protein coupled receptor known to be involved in modulating neuronal excitability.

Therapeutic Implications for Movement Disorders

This discovery challenges the long-held dogma of dopamine's exclusive role in motor control and opens up new avenues for therapeutic interventions in movement disorders like Parkinson's disease.[16] The OPH-CaSR pathway represents a novel, non-dopaminergic target for drug development.[10][16] Strategies could focus on developing OPH analogs that can cross the blood-brain barrier or on compounds that enhance the brain's endogenous synthesis of OPH.[12][13]

Figure 3: this compound signaling through the calcium-sensing receptor.

Quantitative Data

The concentration of this compound varies significantly across different tissues and physiological states. The following tables summarize some of the reported quantitative data for OPH in human and rodent models.

Table 1: this compound Concentrations in Human Tissues and Fluids

| Sample Type | Condition | OPH Concentration (µmol/L or µmol/kg) | Reference(s) |

| Arterial Plasma | Baseline (pre-liver resection) | 0.06 ± 0.03 (mean ± s.d.) | [17] |

| Arterial Whole Blood | Baseline | 16.1 (11.8-16.4) (median, range) | [16][18] |

| Liver Biopsy | Baseline | 80.0 (191.8-349.2) (median, range) | [16][18] |

| Serum | Acetaminophen-induced Acute Liver Failure (Non-survivors) | Detectable more frequently than in survivors | [17] |

| Serum | Acetaminophen-induced Acute Liver Failure (Survivors) | Detectable less frequently than in non-survivors | [17] |

Table 2: this compound Quantification Parameters from LC-MS/MS Methods

| Matrix | LLOQ (Lower Limit of Quantification) | Linearity Range | Reference(s) |

| Cell Culture Medium | 1 ng/mL | 1 - 5000 ng/mL | [12][18] |

| Rat Plasma | 25 ng/mL | 25 - 5000 ng/mL | [12][18] |

| Human Plasma (derivatized) | 0.67 nM | Not specified | [13] |

Experimental Protocols

Accurate quantification of this compound is crucial for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a generalized protocol based on published methodologies.

Quantification of this compound in Biological Matrices by LC-MS/MS

Objective: To provide a detailed methodology for the extraction and quantification of this compound from plasma, whole blood, and tissue homogenates.

Materials:

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., this compound-d5)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Protein precipitation agents (e.g., ice-cold methanol or acetonitrile)

-

Solid-phase extraction (SPE) cartridges (optional, for cleaner samples)

-

Centrifuge

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Collection and Handling:

-

Collect blood samples in EDTA-containing tubes.

-

For plasma, centrifuge blood at 2000 x g for 10 minutes at 4°C.

-

For tissue samples, homogenize in an appropriate buffer on ice.

-

Due to potential enzymatic degradation, immediate deproteinization or storage at -80°C is critical.[17]

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of sample (plasma, whole blood, or tissue homogenate), add 150 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound standard spiked into the same matrix as the samples.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of this compound in the samples by interpolating from the calibration curve.

-

Figure 4: General workflow for the quantification of this compound by LC-MS/MS.

Implications for Drug Development

The evolving understanding of this compound's biological roles presents several opportunities for drug development:

-

Therapeutics for Neurodegenerative Diseases: The discovery of the OPH-CaSR pathway provides a novel target for the treatment of Parkinson's disease and potentially other movement disorders. The development of OPH mimetics or enhancers of endogenous OPH synthesis could offer a new therapeutic paradigm.[12][13]

-

Modulation of GSH Homeostasis: For conditions characterized by dysregulated glutathione metabolism, targeting the regulatory functions of OPH could provide a novel approach to restore balance.

-

Biomarker Development: While its role as a direct biomarker of oxidative stress is complex, further research may identify specific contexts in which OPH can serve as a valuable diagnostic or prognostic marker, particularly in conjunction with other metabolic indicators.

Conclusion

This compound has emerged from the shadow of its well-known analog, glutathione, to be recognized as a bioactive molecule with distinct and important functions. The journey from being considered a metabolic curiosity to a potential key player in neuromodulation and glutathione regulation highlights the importance of re-evaluating long-held assumptions in biology. This technical guide has synthesized the current knowledge on this compound, providing a resource for the scientific community to further unravel its physiological roles and explore its therapeutic potential. The coming years of research promise to further illuminate the significance of this once-overlooked endogenous tripeptide.

References

- 1. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a read-out for hepatic glutathione metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in Glutathione Content in Liver Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a read-out for hepatic glutathione metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glutathione-Related Enzymes and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Ophthalmate detection in human plasma with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Ubiquitous Tripeptide: A Technical Guide to the Natural Occurrence and Analysis of Ophthalmic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of the vital antioxidant glutathione, has emerged from relative obscurity to become a molecule of significant interest in various fields of biological research.[1][2] Initially discovered in the calf lens in 1956, it is now recognized as a ubiquitous metabolite found across diverse life forms, including bacteria, fungi, plants, and animals.[1][3] For decades, this compound was often regarded as a mere byproduct of glutathione synthesis. However, recent groundbreaking research has unveiled its potential roles as a regulator of glutathione metabolism, a biomarker for oxidative stress, and even as a neurotransmitter in the central nervous system, challenging long-held paradigms.[4][5][6][7][8][9]

This technical guide provides an in-depth overview of the natural occurrence of this compound in plant and animal systems. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this multifaceted molecule, including quantitative data, detailed experimental protocols for its analysis, and insights into its known biological pathways.

Natural Occurrence and Quantitative Data

This compound is widely distributed in nature. In the animal kingdom, it has been identified in numerous tissues, including the brain, eyes, liver, kidneys, heart, and blood.[2] In plants, its presence has been confirmed in various parts such as seed flour, leaves, and fruit pulp.[2] The concentration of this compound can fluctuate based on physiological conditions, with studies suggesting a link between its levels and oxidative stress.[10][11]

This compound Concentration in Animal Tissues

The following table summarizes available quantitative data on this compound concentrations in various animal tissues. It is important to note that concentrations can vary depending on the species, analytical method, and physiological state of the organism.

| Tissue/Fluid | Species | Concentration | Analytical Method | Reference(s) |

| Whole Blood | Human | 16.1 (11.8-16.4) µmol/L | LC-MS/MS | [12][13] |

| Liver | Human | 80.0 (191.8-349.2) µmol/kg | LC-MS/MS | [12][13] |

| Liver | Human | 64 (42-131) nmol/g | LC-MS/MS | [14] |

| Plasma | Rat | LLOQ: 25 ng/mL | HPLC-MS/MS | [15] |

| Brain (whole) | Mouse | ~8-fold increase relative to control (under specific experimental conditions) | Metabolomics | [6] |

This compound Occurrence in Plant Tissues

While the presence of this compound in a variety of plant species is well-documented, comprehensive quantitative data across different plant tissues is less abundant in the current literature.[2][10] It has been identified in the leaves and seed flours of phylogenetically distant plants, and its levels have been shown to increase under conditions of oxidative stress.[10][11] Further research is required to establish a detailed quantitative profile of this compound in the plant kingdom.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and sensitive method for this purpose.[10][12][15]

Sample Preparation

Animal Tissues and Fluids:

A common procedure for the extraction of this compound from plasma and liver homogenates involves protein precipitation.[14]

-

Homogenization (for solid tissues): Homogenize 10 mg of tissue in 100 µL of a freshly prepared 5% (w/v) 5-sulphosalicylic acid solution containing 0.1% (w/v) vitamin C to prevent oxidation.[14]

-

Deproteinization: For plasma or tissue homogenates, add an equal volume of the 5-sulphosalicylic acid solution.[14]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 50,000 x g) at 4°C for 10 minutes.[14]

-

Supernatant Collection: Collect the supernatant for HPLC-MS/MS analysis.

Plant Tissues:

A general method for the extraction of small molecules from plant leaves can be adapted for this compound analysis.

-

Homogenization: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add a suitable extraction solvent (e.g., 80% methanol) to the powdered tissue. The ratio of tissue to solvent should be optimized for the specific plant material.

-

Sonication/Vortexing: Sonicate or vortex the mixture to ensure thorough extraction.

-

Centrifugation: Centrifuge the extract to pellet cell debris.

-

Supernatant Collection: Collect the supernatant for further cleanup or direct analysis.

HPLC-MS/MS Analysis

The following provides a general framework for the HPLC-MS/MS analysis of this compound. Specific parameters should be optimized for the instrument and matrix being used.

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar this compound molecule.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[16]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[16]

-

Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible chromatography.[16]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion (Q1) for this compound is m/z 290.1, and common product ions (Q3) for fragmentation include m/z 130.1 and m/z 161.1. These transitions should be confirmed and optimized on the specific mass spectrometer being used.

-

LLOQ: The Lower Limit of Quantification for this compound has been reported to be as low as 1 ng/mL in cell culture medium and 25 ng/mL in rat plasma.[15]

-

Signaling Pathways and Biological Roles

This compound's biological functions are intricately linked to the metabolic pathways of glutathione and its interaction with specific cellular receptors.

Biosynthesis of this compound

This compound is synthesized through the same enzymatic pathway as glutathione, with the key difference being the substitution of L-cysteine with L-2-aminobutyrate.[2][17]

This compound and the Calcium-Sensing Receptor (CaSR) Signaling Pathway

Recent groundbreaking research has identified this compound as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in a multitude of physiological processes.[5][6][7][8][9] This interaction has been shown to play a role in motor function control in animal models, opening new avenues for therapeutic interventions in movement disorders.[5][6][7][8][9] The general downstream signaling cascade of CaSR activation is depicted below.

Conclusion and Future Directions

The study of this compound is a rapidly evolving field. From its humble beginnings as a structural analog of glutathione, it is now recognized as a key player in cellular metabolism and signaling. The quantitative data, though still expanding, points to its widespread presence and dynamic regulation in both plants and animals. The detailed analytical protocols provided in this guide offer a starting point for researchers to accurately measure this intriguing molecule in their own experimental systems.

The elucidation of the this compound-CaSR signaling pathway has opened up exciting new possibilities for drug development, particularly in the realm of neurodegenerative diseases. Future research will undoubtedly focus on further unraveling the complex biological roles of this compound, quantifying its presence in a wider array of organisms and tissues, and exploring its full therapeutic potential. This technical guide serves as a foundational resource for those poised to contribute to this exciting area of scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound is a glutathione regulating tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: An alternative neurotransmitter [techexplorist.com]

- 6. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UC Irvine scientists reveal this compound's role in motor function control in Parkinson's disease | UCI Health | Orange County, CA [ucihealth.org]

- 8. This compound - its role in motor function control | ACNR [acnr.co.uk]

- 9. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]

- 10. This compound is a marker of oxidative stress in plants as in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound as a read-out for hepatic glutathione metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Production of this compound Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Paradigm of Ophthalmic Acid: From Metabolic Byproduct to Neuromodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of glutathione, has long been considered a mere byproduct of glutathione synthesis. However, recent scientific investigations have unveiled its multifaceted roles in cellular metabolism, challenging previous assumptions and opening new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its biosynthesis, its contentious role as a biomarker for oxidative stress, and its newly discovered function as a neurotransmitter-like molecule in the brain. Detailed experimental protocols for its quantification, quantitative data from key studies, and visualizations of its metabolic and signaling pathways are presented to equip researchers and drug development professionals with the essential knowledge to navigate this rapidly evolving field.

Introduction

First discovered in the calf lens in 1956, this compound (OPH) is structurally similar to the ubiquitous antioxidant glutathione (GSH), with the substitution of the cysteine residue with L-2-aminobutyrate.[1] This seemingly minor alteration, the absence of a thiol group, has profound functional consequences, rendering OPH incapable of participating in the redox reactions that are central to GSH's protective functions.[1] For decades, OPH was largely relegated to the periphery of metabolic research, often considered an inconsequential side product of the γ-glutamyl cycle.

However, a resurgence of interest in OPH has been fueled by two key areas of investigation: its proposed, and now debated, role as a biomarker for hepatic glutathione depletion and oxidative stress, and its recent, groundbreaking identification as a modulator of motor function in the context of Parkinson's disease.[2][3] This guide will delve into the core aspects of OPH metabolism, providing a critical analysis of the existing literature and highlighting the latest discoveries that are reshaping our understanding of this intriguing molecule.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of glutathione, utilizing the same enzymatic machinery. This shared pathway underscores the competitive nature of their synthesis, which is dependent on the availability of their respective precursor amino acids.

The synthesis proceeds in two sequential ATP-dependent steps:

-

Formation of γ-glutamyl-α-aminobutyrate: Glutamate and L-α-aminobutyrate are ligated by the enzyme glutamate-cysteine ligase (GCL). This is the rate-limiting step in glutathione synthesis and is subject to feedback inhibition by GSH.

-

Addition of Glycine: Glycine is subsequently added to the C-terminus of γ-glutamyl-α-aminobutyrate by the enzyme glutathione synthetase (GS) to form this compound.

The primary regulator of OPH synthesis is the relative intracellular concentration of L-α-aminobutyrate and cysteine.[1] When cysteine levels are depleted, as can occur under conditions of severe oxidative stress, GCL can utilize L-α-aminobutyrate as a substrate, leading to the production of OPH.

This compound as a Biomarker of Oxidative Stress: A Critical Appraisal

The hypothesis that this compound could serve as a biomarker for oxidative stress originated from studies on acetaminophen (APAP)-induced hepatotoxicity. In a key 2006 study, researchers observed that as hepatic glutathione levels were depleted following APAP overdose in mice, there was a corresponding increase in plasma this compound concentrations.[3] This led to the proposition that plasma OPH could be a sensitive and specific indicator of hepatic GSH depletion, a hallmark of oxidative stress.

However, subsequent research has cast doubt on the universal applicability of OPH as a biomarker for oxidative stress.[1] A growing body of evidence indicates that the correlation between OPH and GSH levels is not always consistent and can be tissue- and context-dependent.[1] Studies have shown that in some instances, both OPH and GSH levels can increase or decrease in tandem, or OPH levels can rise without a significant change in GSH.[1] Furthermore, OPH is present in healthy individuals under basal conditions, suggesting a physiological role beyond being a mere indicator of stress.[1]

In a study on patients with APAP-induced acute liver failure, while detectable OPH levels were more frequent in non-survivors, the mean concentrations did not significantly differ between survivors and non-survivors.[4][5] This suggests that while OPH may be associated with severe liver injury, its utility as a standalone prognostic biomarker is limited.

A Paradigm Shift: this compound as a Neuromodulator

The most significant recent development in this compound research is the discovery of its role as a neurotransmitter-like molecule with therapeutic potential for Parkinson's disease.[2][6] A 2024 study revealed that in mouse models of Parkinson's disease, the administration of L-DOPA, a precursor to dopamine, in combination with an inhibitor of its conversion to dopamine, led to a significant and prolonged improvement in motor function.[2] This unexpected finding pointed towards a non-dopaminergic mechanism of action.

Metabolomic analysis of the brains of these animals revealed a dramatic, 20-fold increase in the concentration of this compound.[2] Subsequent experiments demonstrated that direct administration of OPH into the brain of Parkinsonian mice could reverse motor deficits for over 20 hours, a significantly longer duration than that observed with L-DOPA.[6][7]

The mechanism underlying this effect was identified as the binding and activation of the calcium-sensing receptor (CaSR) by this compound.[2] The CaSR is a G-protein coupled receptor known to be involved in various physiological processes, and its activation by OPH represents a novel signaling pathway in the brain.

References

- 1. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors - PMC [pmc.ncbi.nlm.nih.gov]